molecular formula C22H18ClN3O3 B2826023 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931340-16-8

1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2826023
CAS No.: 931340-16-8
M. Wt: 407.85
InChI Key: CQDQTXLPGZQEJR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorobenzyl and methoxybenzyl groups in its structure suggests it may have unique chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Benzyl Groups: The chlorobenzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions. This often involves the use of benzyl halides (e.g., 4-chlorobenzyl chloride and 2-methoxybenzyl chloride) in the presence of a base like potassium carbonate.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃).

Major Products:

    Oxidation Products: Hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-hydroxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-Chlorobenzyl)-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Comparison:

  • Uniqueness: The presence of the methoxy group in 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may confer unique electronic and steric properties, influencing its reactivity and biological activity.
  • Chemical Properties: Similar compounds with different substituents (e.g., hydroxy or methyl groups) may exhibit different solubility, stability, and reactivity profiles.
  • Biological Activity: Variations in substituents can lead to differences in binding affinity and specificity towards biological targets, affecting the compound’s therapeutic potential.

Properties

CAS No.

931340-16-8

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.85

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3

InChI Key

CQDQTXLPGZQEJR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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